molecular formula C8H11NO B021549 Tyramine CAS No. 51-67-2

Tyramine

Cat. No. B021549
Key on ui cas rn: 51-67-2
M. Wt: 137.18 g/mol
InChI Key: DZGWFCGJZKJUFP-UHFFFAOYSA-N
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Patent
US09149540B2

Procedure details

Ethyl acetate (1.5 mL) was added to 100 mg of Boc-Tyramine-PEM (α,γ-mixture) obtained in Reference Example 3 to suspend the compound, and then 4 N HCl/dioxane (0.5 mL) was added thereto. The mixture was stirred for one hour at room temperature. A precipitate thus obtained was filtered with a Kiriyama funnel and dried in a vacuum, and thus 93 mg of Tyramine-PEM (α,γ-mixture) was obtained. The compound is thought to be a dihydrochloride salt, based on yield.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:8][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)(OC(C)(C)C)=O.Cl.O1CCOCC1>C(OCC)(=O)C>[NH2:8][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCC1=CC=C(C=C1)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Reference Example 3
CUSTOM
Type
CUSTOM
Details
A precipitate thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered with a Kiriyama funnel
CUSTOM
Type
CUSTOM
Details
dried in a vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 93 mg
YIELD: CALCULATEDPERCENTYIELD 160.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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